2,3-dihydro-1H-indene-5-carboxamide 2,3-dihydro-1H-indene-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 103204-17-7
VCID: VC20739963
InChI: InChI=1S/C10H11NO/c11-10(12)9-5-4-7-2-1-3-8(7)6-9/h4-6H,1-3H2,(H2,11,12)
SMILES: C1CC2=C(C1)C=C(C=C2)C(=O)N
Molecular Formula: C10H11NO
Molecular Weight: 161.2 g/mol

2,3-dihydro-1H-indene-5-carboxamide

CAS No.: 103204-17-7

Cat. No.: VC20739963

Molecular Formula: C10H11NO

Molecular Weight: 161.2 g/mol

* For research use only. Not for human or veterinary use.

2,3-dihydro-1H-indene-5-carboxamide - 103204-17-7

CAS No. 103204-17-7
Molecular Formula C10H11NO
Molecular Weight 161.2 g/mol
IUPAC Name 2,3-dihydro-1H-indene-5-carboxamide
Standard InChI InChI=1S/C10H11NO/c11-10(12)9-5-4-7-2-1-3-8(7)6-9/h4-6H,1-3H2,(H2,11,12)
Standard InChI Key GBPWDYCNVWWKRQ-UHFFFAOYSA-N
SMILES C1CC2=C(C1)C=C(C=C2)C(=O)N
Canonical SMILES C1CC2=C(C1)C=C(C=C2)C(=O)N

Chemical Structure and Properties

2,3-Dihydro-1H-indene-5-carboxamide consists of a bicyclic structure with a dihydro-indene core and a carboxamide functional group. The indene core provides aromatic character to the compound, while the carboxamide group enhances its biological activity and chemical reactivity. This structural arrangement contributes to the compound's potential for various biological interactions, particularly with protein targets.

Structural Features

The molecular structure of 2,3-dihydro-1H-indene-5-carboxamide can be characterized by:

  • A fused ring system comprising a benzene ring and a cyclopentane ring

  • A carboxamide group (-CONH₂) at the 5-position of the indene core

  • A partially saturated structure with the dihydro (2,3-dihydro) designation indicating two hydrogen atoms added to the five-membered ring

The indene core provides a relatively planar, rigid scaffold that can facilitate binding to biological targets through hydrophobic interactions and π-stacking .

Physicochemical Properties

While specific data for the unsubstituted 2,3-dihydro-1H-indene-5-carboxamide is limited in the provided search results, we can extrapolate some properties based on related compounds. The table below presents estimated physicochemical properties based on structural analysis and comparison with related derivatives:

PropertyEstimated ValueSignificance
Molecular FormulaC₁₀H₁₁NODefines elemental composition
Molecular WeightApproximately 161.20 g/molRelatively small molecular weight suitable for drug development
logP~1.2-2.0Moderate lipophilicity, balancing membrane permeability and aqueous solubility
Hydrogen Bond Donors2 (NH₂)Contributes to solubility and target binding
Hydrogen Bond Acceptors1 (C=O)Important for target recognition and binding
Polar Surface Area~40-60 ŲInfluences membrane permeability

These properties place 2,3-dihydro-1H-indene-5-carboxamide within a suitable range for potential drug development, satisfying many aspects of Lipinski's Rule of Five for drug-likeness.

Biological Activities and Mechanisms

Research on 2,3-dihydro-1H-indene-5-carboxamide derivatives has revealed significant biological activities, particularly in the context of enzyme inhibition and anti-cancer applications.

Discoidin Domain Receptor 1 (DDR1) Inhibition

The most extensively studied biological activity of 2,3-dihydro-1H-indene-5-carboxamide derivatives is their ability to inhibit Discoidin Domain Receptor 1 (DDR1). A series of 2-amino-2,3-dihydro-1H-indene-5-carboxamides have been designed and synthesized as selective DDR1 inhibitors .

One representative compound from this series demonstrated:

  • Binding to DDR1 with a Kd value of 5.9 nM

  • Suppression of kinase activity with an IC50 value of 14.9 nM

These compounds potently inhibit collagen-induced DDR1 signaling and epithelial-mesenchymal transition, which are processes implicated in cancer progression and metastasis .

Anti-Cancer Activity

The most promising application of 2,3-dihydro-1H-indene-5-carboxamide derivatives appears to be in cancer treatment, particularly for pancreatic cancer. Research has demonstrated that these compounds:

  • Dose-dependently suppress colony formation of pancreatic cancer cells

  • Inhibit epithelial-mesenchymal transition, a critical process in cancer metastasis

  • Show potential as targeted therapies for specific cancer types

These findings highlight the potential therapeutic value of 2,3-dihydro-1H-indene-5-carboxamide derivatives in oncology, particularly for challenging cancers with limited treatment options.

Structure-Activity Relationships

Understanding the relationship between structural modifications and biological activity is crucial for optimizing the therapeutic potential of 2,3-dihydro-1H-indene-5-carboxamide derivatives.

Key Structural Elements Affecting Activity

Several structural features appear to influence the biological activity of 2,3-dihydro-1H-indene-5-carboxamide derivatives:

  • The presence and nature of substituents at the 2-position (e.g., amino groups)

  • Modifications to the carboxamide group (e.g., N-substitution)

  • Additional functional groups on the indene core

DerivativeStructural FeaturesBiological ActivityReference
N-phenyl-2,3-dihydro-1H-indene-5-carboxamidePhenyl group attached to nitrogen of carboxamidePotential medicinal chemistry applications
2-amino-2,3-dihydro-1H-indene-5-carboxamide derivativesAmino group at 2-positionDDR1 inhibition, anti-pancreatic cancer activity
N-[2-(methanesulfonamido)-5-(trifluoromethyl)pyridin-3-yl]-2,3-dihydro-1H-indene-5-carboxamideComplex pyridinyl substituent on carboxamide nitrogenNot specified in search results

This diversity in structural modifications provides a rich landscape for further exploration and optimization of biological activity.

Research Applications and Future Directions

The research on 2,3-dihydro-1H-indene-5-carboxamide and its derivatives points to several promising applications and avenues for future investigation.

Current Research Applications

Current research on 2,3-dihydro-1H-indene-5-carboxamide derivatives focuses primarily on:

  • Development of selective DDR1 inhibitors for targeted cancer therapy

  • Investigation of anti-pancreatic cancer activities

  • Exploration of structure-activity relationships to optimize pharmaceutical properties

  • Potential application in other disease contexts where DDR1 plays a role

The selective inhibition of DDR1 by these compounds makes them valuable tools for studying the role of this receptor in disease processes and for developing targeted therapies.

Future Research Directions

Several promising directions for future research on 2,3-dihydro-1H-indene-5-carboxamide derivatives include:

  • Further optimization of DDR1 inhibitory activity through structural modifications

  • Expansion of biological evaluation to other cancer types and disease models

  • Investigation of pharmacokinetic properties and in vivo efficacy

  • Development of combination therapies leveraging the unique mechanism of action

  • Exploration of additional biological targets and activities beyond DDR1 inhibition

These research directions could significantly advance our understanding of 2,3-dihydro-1H-indene-5-carboxamide derivatives and their therapeutic potential.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator